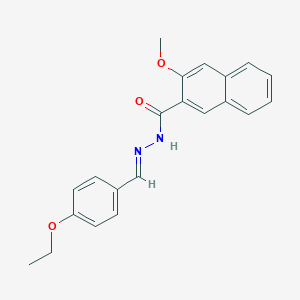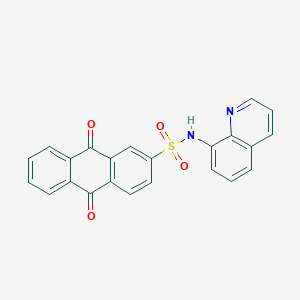
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide is a complex organic compound that features both anthracene and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide typically involves the following steps:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-dioxo-9,10-dihydro-anthracene-2-sulfonic acid.
Formation of Quinolin-8-ylamide: The quinoline moiety is introduced through a reaction with quinolin-8-amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the quinoline moiety.
Alizarin Red S: Contains a sulfonic acid group and is used as a dye.
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Another anthraquinone derivative with sulfonic acid groups.
Uniqueness
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide is unique due to the presence of both anthracene and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H14N2O4S |
|---|---|
Molecular Weight |
414.4g/mol |
IUPAC Name |
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide |
InChI |
InChI=1S/C23H14N2O4S/c26-22-16-7-1-2-8-17(16)23(27)19-13-15(10-11-18(19)22)30(28,29)25-20-9-3-5-14-6-4-12-24-21(14)20/h1-13,25H |
InChI Key |
MEYQDWAOCLDIAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC5=C4N=CC=C5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


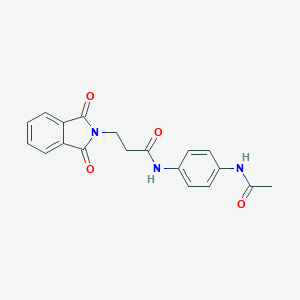
![2-nitro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412540.png)
![3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B412541.png)
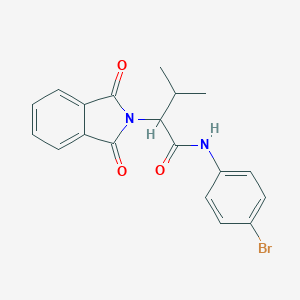
![3-[5-bromo-2-(ethylamino)phenyl]-1H-benzo[g]quinoxalin-2-one](/img/structure/B412543.png)
![2,5-Dichlorobenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B412547.png)
![N-[1-{[4-(acetylamino)anilino]carbonyl}-2-(2-furyl)vinyl]benzamide](/img/structure/B412549.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)benzamide](/img/structure/B412550.png)
![N-[1-[(2,5-dimethylanilino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B412551.png)
![5-(3-Bromobenzylidene)-3-[(2,5-dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B412553.png)
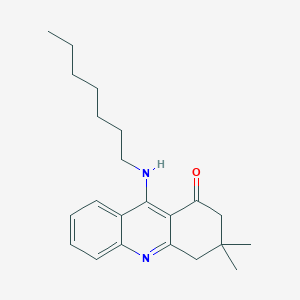
![Benzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412558.png)
![3-Methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412559.png)
